methyl 4-(1H-imidazol-2-yl)benzoate

Synthetic Chemistry Reaction Yield Imidazole Functionalization

Researchers often face supply inconsistencies with heterocyclic building blocks where subtle substituent changes drastically alter reactivity. Methyl 4-(1H-imidazol-2-yl)benzoate solves this by providing a precise bifunctional scaffold for reliable N-alkylation and MOF synthesis. - High-yielding (99%) deprotonation for robust N-substituted imidazole generation. - Hydrolyzable ester handle enables seamless conversion to 4-(1H-imidazol-2-yl)benzoic acid. - Calculated LogP of 1.7 supports favorable oral bioavailability profiles in lead optimization.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 125903-39-1
Cat. No. B149958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(1H-imidazol-2-yl)benzoate
CAS125903-39-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13)
InChIKeyMWBQCVZOWZVSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1H-imidazol-2-yl)benzoate: Research Intermediate Overview


Methyl 4-(1H-imidazol-2-yl)benzoate (CAS 125903-39-1) is a heterocyclic building block featuring a para-substituted benzoate ester and a 2-imidazolyl moiety. This bifunctional structure is valued in medicinal chemistry and materials science as a versatile intermediate for the synthesis of N-alkylated imidazoles, metal-organic frameworks (MOFs), and bioactive compound libraries . Key physicochemical properties that inform its utility include a molecular weight of 202.21 g/mol, a calculated octanol/water partition coefficient (LogP) of 1.7, and reported aqueous solubility of >30.3 µg/mL [1].

Methyl 4-(1H-imidazol-2-yl)benzoate: Substitution Limitations


Direct substitution of methyl 4-(1H-imidazol-2-yl)benzoate with close structural analogs is problematic due to its unique combination of a free N-H imidazole for further functionalization, a para-benzoate ester that can be hydrolyzed to a carboxylic acid handle, and a specific electronic environment. For instance, the trifluoromethyl analog (CAS 2446481-79-2) exhibits altered electronic properties and lipophilicity that would change its reactivity profile . Similarly, the ethyl ester analog (CAS 210962-26-8) or the free acid (CAS 108035-45-6) present different solubility and reactivity characteristics [1]. These differences underscore that the target compound's specific substitution pattern is not interchangeable for many synthetic and research applications.

Methyl 4-(1H-imidazol-2-yl)benzoate: Evidence for Differentiated Selection


Efficient Imidazolide Formation via Deprotonation

Methyl 4-(1H-imidazol-2-yl)benzoate can be efficiently deprotonated at the imidazole N-H position using sodium hydride (NaH) in tetrahydrofuran (THF) to generate a sodium imidazolide intermediate. This reaction proceeds with a near-quantitative yield of 99% after 76 hours to afford sodium 2-(4-(CO2Me)phenyl)imidazolide, a valuable intermediate for further alkylation or coordination chemistry [1]. In contrast, the corresponding ethyl ester analog (CAS 210962-26-8) or the free acid (CAS 108035-45-6) would require different reaction conditions and exhibit altered solubility, potentially impacting yield.

Synthetic Chemistry Reaction Yield Imidazole Functionalization

LogP and Drug-Likeness Comparison

The calculated octanol/water partition coefficient (LogP) for methyl 4-(1H-imidazol-2-yl)benzoate is 1.7 [1]. This value places it within the optimal range for oral bioavailability and membrane permeability as defined by Lipinski's Rule of Five (LogP ≤ 5). For comparison, a closely related trifluoromethyl-substituted analog (methyl 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate) would possess a significantly higher LogP, potentially reducing aqueous solubility and altering its pharmacokinetic profile .

Physicochemical Properties Drug-likeness Lipophilicity

Imidazole vs. Benzimidazole Selectivity

While methyl 4-(1H-imidazol-2-yl)benzoate itself may serve primarily as an intermediate, its imidazole core offers a distinct advantage over benzimidazole analogs (e.g., methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, CAS 100880-52-2) in certain biological contexts. The smaller, more polar imidazole ring can confer enhanced selectivity for specific biological targets and improved aqueous solubility, a known advantage in drug design . In contrast, the bulkier benzimidazole core is often associated with potent but sometimes promiscuous enzyme inhibition due to increased lipophilicity and additional pi-stacking interactions .

Biological Activity Target Selectivity Enzyme Inhibition

Methyl 4-(1H-imidazol-2-yl)benzoate: Recommended Applications


N-Alkylated Imidazole Library Synthesis

The established, high-yielding (99%) deprotonation of methyl 4-(1H-imidazol-2-yl)benzoate with NaH in THF provides a robust method for generating sodium 2-(4-(CO2Me)phenyl)imidazolide [1]. This intermediate is ideal for subsequent reactions with various alkyl halides to generate diverse N-substituted imidazole derivatives for structure-activity relationship (SAR) studies in medicinal chemistry programs.

Hit-to-Lead Optimization with Balanced Lipophilicity

The calculated LogP value of 1.7 for methyl 4-(1H-imidazol-2-yl)benzoate indicates it falls within a favorable range for oral bioavailability [2]. This property makes it a valuable starting scaffold for medicinal chemists seeking to optimize lead compounds while maintaining a balanced lipophilicity profile, potentially avoiding the high LogP and associated solubility issues of more hydrophobic analogs.

MOF and Coordination Polymer Linker

The free imidazole N-H in methyl 4-(1H-imidazol-2-yl)benzoate can coordinate with metal ions, while the ester group provides a site for further functionalization or linkage . This bifunctionality makes the compound a useful linker for constructing metal-organic frameworks (MOFs) or coordination polymers with tailored properties for gas storage, separation, or catalysis.

Carboxylic Acid Building Block Precursor

The methyl ester moiety can be readily hydrolyzed under basic or acidic conditions to yield 4-(1H-imidazol-2-yl)benzoic acid (CAS 108035-45-6), a versatile building block with a free carboxylic acid handle [3]. This transformation expands the compound's utility for bioconjugation, amide coupling, and other applications requiring a carboxylic acid.

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